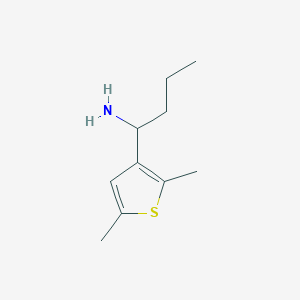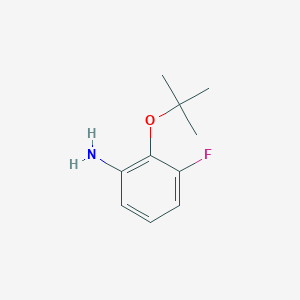
1-(2,5-Dimethylthiophen-3-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylthiophen-3-yl)butan-1-amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a butan-1-amine group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylthiophene.
Alkylation: The thiophene ring is alkylated using a suitable alkylating agent to introduce the butan-1-amine group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors may be used.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification: Industrial purification methods such as distillation, crystallization, or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylthiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(2,5-Dimethylthiophen-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Chemical Interactions: Undergoing chemical reactions that lead to the formation of active metabolites.
Comparison with Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)butan-1-amine can be compared with other similar compounds, such as:
1-(2,5-Dimethylthiophen-3-yl)butan-1-one: A ketone derivative with different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)propan-1-one: A shorter-chain analog with distinct physical and chemical characteristics.
1-(2,5-Dimethylthiophen-3-yl)but-2-en-1-one: An unsaturated analog with unique reactivity.
The uniqueness of this compound lies in its specific structural features and the presence of the butan-1-amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,10H,4-5,11H2,1-3H3 |
InChI Key |
KZZFQFIUEIIIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(SC(=C1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propan-1-ol](/img/structure/B13276334.png)

amine](/img/structure/B13276354.png)
![5-[(3-Methylbutyl)amino]pyridine-2-carbonitrile](/img/structure/B13276362.png)






![2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13276397.png)



